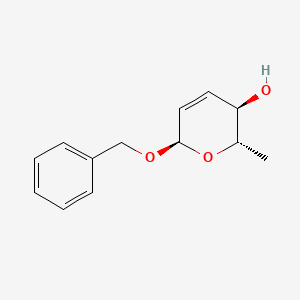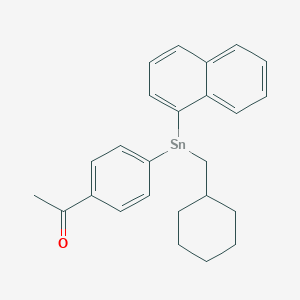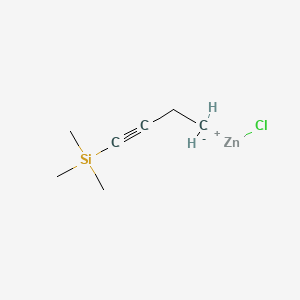
but-1-ynyl(trimethyl)silane;chlorozinc(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-1-ynyl(trimethyl)silane;chlorozinc(1+) is a compound that combines the properties of both organosilanes and organozinc reagents. It is used in various organic synthesis reactions due to its unique reactivity and stability. The compound is known for its ability to participate in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of but-1-ynyl(trimethyl)silane;chlorozinc(1+) typically involves the reaction of but-1-ynyl(trimethyl)silane with a zinc chloride solution. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process involves the formation of a zinc-carbon bond, which is stabilized by the trimethylsilyl group.
Industrial Production Methods
Industrial production of but-1-ynyl(trimethyl)silane;chlorozinc(1+) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
But-1-ynyl(trimethyl)silane;chlorozinc(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of hydride donors.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with but-1-ynyl(trimethyl)silane;chlorozinc(1+) include:
Hydrobromic acid: Used in electrophilic substitution reactions.
Hydride donors: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from reactions involving but-1-ynyl(trimethyl)silane;chlorozinc(1+) include:
Silanols: Formed through oxidation reactions.
Siloxanes: Formed through condensation reactions.
Substituted silanes: Formed through nucleophilic substitution reactions.
科学的研究の応用
But-1-ynyl(trimethyl)silane;chlorozinc(1+) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of but-1-ynyl(trimethyl)silane;chlorozinc(1+) involves the formation of reactive intermediates that facilitate various chemical transformations. The compound’s reactivity is primarily due to the presence of the zinc-carbon bond, which can undergo nucleophilic attack or electrophilic addition. The trimethylsilyl group provides stability to the reactive intermediates, allowing for controlled and selective reactions.
類似化合物との比較
Similar Compounds
Allyltrimethylsilane: Similar in structure but contains an allyl group instead of a but-1-ynyl group.
Vinyltrimethylsilane: Contains a vinyl group and exhibits different reactivity compared to but-1-ynyl(trimethyl)silane.
Ethynyltrimethylsilane: Contains an ethynyl group and is used in similar types of reactions.
Uniqueness
But-1-ynyl(trimethyl)silane;chlorozinc(1+) is unique due to its combination of a but-1-ynyl group and a chlorozinc moiety. This combination provides distinct reactivity and stability, making it a valuable reagent in organic synthesis. The presence of the trimethylsilyl group enhances the compound’s stability and allows for selective reactions, distinguishing it from other similar compounds.
特性
CAS番号 |
74133-08-7 |
|---|---|
分子式 |
C7H13ClSiZn |
分子量 |
226.1 g/mol |
IUPAC名 |
but-1-ynyl(trimethyl)silane;chlorozinc(1+) |
InChI |
InChI=1S/C7H13Si.ClH.Zn/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
RZQHWVXJQCYJQN-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C)C#CC[CH2-].Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


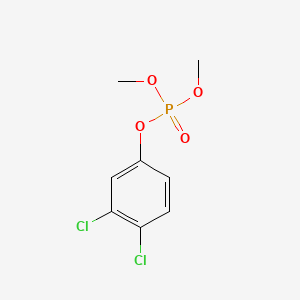
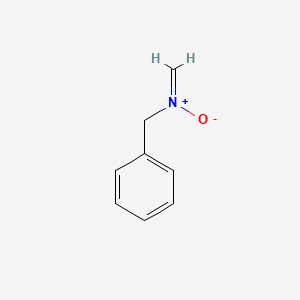
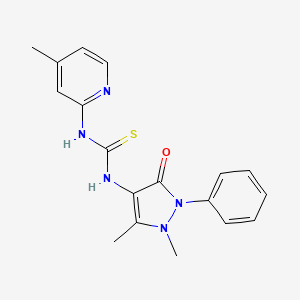
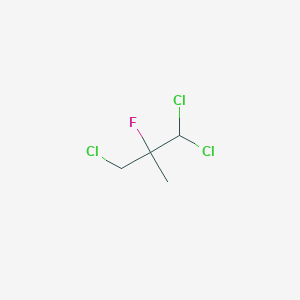
![4-[Ethyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14448870.png)
![4-[7-(4-Carboxyphenoxy)heptoxy]benzoic acid](/img/structure/B14448881.png)
![1,4-Dibutoxy-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14448896.png)

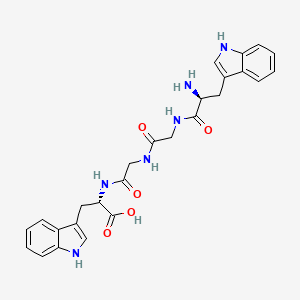
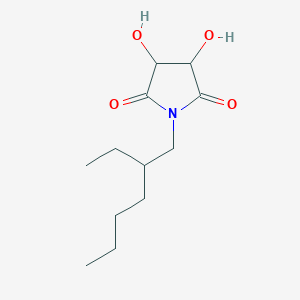
![2-[(2-Aminoethyl)(4-nitrophenyl)amino]ethan-1-ol](/img/structure/B14448930.png)
